1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole
Description
This compound (CAS No. 866049-95-8) is a triazolopyrimidine derivative with the molecular formula C₂₂H₂₃N₅. Its structure comprises a [1,2,4]triazolo[1,5-a]pyrimidine core fused with a 2,5-dimethyl-1H-pyrrole moiety and substituted at position 6 with a (2E)-3-phenylprop-2-en-1-yl group. The triazolopyrimidine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-15-13-14-16(2)26(15)22-24-21-23-17(3)20(18(4)27(21)25-22)12-8-11-19-9-6-5-7-10-19/h5-11,13-14H,12H2,1-4H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUSSGKBDZOXHN-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NN3C(=C(C(=NC3=N2)C)CC=CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C2=NN3C(=C(C(=NC3=N2)C)C/C=C/C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole typically involves multi-step reactions. One common method includes the reaction of dialkyl acetylenedicarboxylates with triazole or pyrazole derivatives under catalyst-free conditions . The reaction conditions often involve heating in the presence of triethylamine to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyrimidine core, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
- Antitumor Properties : Research indicates that derivatives of triazolopyrimidine can inhibit tumor growth through various mechanisms. Studies have shown that compounds within this class demonstrate cytotoxic effects against different cancer cell lines. For example, the incorporation of metal ions into triazolopyrimidines has been explored to enhance their antitumor efficacy .
- Antimicrobial Activity : Triazolopyrimidine derivatives have been reported to possess significant antimicrobial properties. They are effective against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
- Antiparasitic Effects : The compound has shown promising results in treating parasitic diseases such as leishmaniasis and Chagas disease. Studies indicate that metal complexes of triazolopyrimidines exhibit higher efficacy against these parasites compared to conventional treatments .
Anticonvulsant Activity
Recent studies have focused on the anticonvulsant properties of triazolopyrimidine derivatives. For instance, compounds synthesized with this scaffold have shown effectiveness in animal models for epilepsy, suggesting potential therapeutic applications in neurology .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of triazolopyrimidines make them suitable candidates for pain management therapies. Their mechanism involves inhibiting inflammatory pathways that contribute to pain and swelling .
Herbicidal Applications
Research has also explored the herbicidal potential of these compounds. Their ability to disrupt plant growth mechanisms positions them as candidates for agricultural applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticonvulsant Activity | Several new 7-substituted triazolopyrimidines demonstrated significant anticonvulsant effects in animal models. |
| Study 2 | Antiparasitic Efficacy | Metal complexes of triazolopyrimidines showed enhanced activity against Leishmania spp. compared to standard treatments. |
| Study 3 | Antitumor Activity | Triazolopyrimidine derivatives exhibited cytotoxic effects against multiple cancer cell lines, indicating their potential as anticancer agents. |
Mechanism of Action
The mechanism of action of 1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs are distinguished by variations in their heterocyclic cores and substituents. Key comparisons include:
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12, )
- Core Structure : [1,2,4]Triazolo[4,3-a]pyrimidine (vs. [1,2,4]triazolo[1,5-a]pyrimidine in the target compound).
- Substituents : A 2-hydroxyphenyl group and ethyl carboxylate at positions 3 and 6, respectively.
- Physical Properties : Melting point 206°C, IR peaks at 3425 cm⁻¹ (OH) and 1666 cm⁻¹ (C=O) .
- Key Differences : The hydroxyl and ester groups in Compound 12 confer polarity and hydrogen-bonding capacity, absent in the target compound’s dimethylpyrrole and propenyl substituents.
Pyrimidine-Pyrrole Hybrids () Pyrrole-containing analogs (e.g., 2-methylpyrazine derivatives) are noted for roles in pharmaceuticals, such as anti-tuberculosis agents .
Triazolopyrimidines with Aliphatic Chains
- Compounds like 6-[(E)-3-phenyl-2-propenyl] derivatives (e.g., ZINC1394971) often exhibit improved lipophilicity, enhancing membrane permeability. The propenyl group in the target compound may similarly optimize pharmacokinetic properties .
Physicochemical and Spectroscopic Comparisons
Research Findings and Data Gaps
- Structural Data: The target compound’s crystallographic data (e.g., bond lengths, angles) remains uncharacterized in the provided evidence.
- Biological Studies: No in vitro or in vivo data are provided, necessitating further studies to validate inferred kinase inhibition or antimicrobial properties.
- Synthetic Optimization : Comparative studies on substituent effects (e.g., propenyl vs. carboxylate) could refine bioactivity and solubility.
Biological Activity
The compound 1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole is a derivative of the triazolo[1,5-a]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer treatment and antiviral therapies.
The molecular formula of the compound is with a molar mass of approximately 357.45 g/mol. The structure incorporates a triazolo-pyrimidine core linked to a dimethyl-pyrrole moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5 |
| Molar Mass | 357.45 g/mol |
| CAS Number | 866049-95-8 |
Anticancer Activity
Research indicates that compounds based on the triazolo[1,5-a]pyrimidine structure exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of this scaffold can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
A notable study involving a structurally similar compound showed that it caused G2/M phase arrest and induced apoptosis in EC109 cells via the mitochondrial pathway. This was characterized by a decrease in mitochondrial membrane potential and activation of caspases (caspase-9 and -3), along with upregulation of pro-apoptotic proteins such as p53 and Bax .
Antiviral Activity
The compound's antiviral potential has also been explored. It has been reported that triazolo[1,5-a]pyrimidine derivatives can inhibit viral replication and protein interactions critical for viral life cycles. Specifically, compounds derived from this scaffold have shown efficacy against various viruses including influenza and hepatitis viruses.
In particular, the compound's ability to inhibit the PA-PB1 complex formation in influenza A virus (IAV) was highlighted in studies where IC50 values indicated effective inhibition at non-toxic concentrations. This suggests a promising therapeutic avenue for treating viral infections .
Mechanistic Insights
The biological activity of the compound can be attributed to its interaction with specific molecular targets involved in cancer progression and viral replication. The triazolo-pyrimidine core is known for its ability to mimic nucleobases and interact with enzymes involved in DNA synthesis and repair.
Key Mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at critical checkpoints.
- Viral Protein Interaction Inhibition : Disruption of essential viral protein complexes necessary for replication.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells over normal cells.
- Antiviral Efficacy : Another research effort focused on synthesizing derivatives that demonstrated significant antiviral activity against influenza viruses. The study provided quantitative measures (EC50 values) for antiviral efficacy alongside cytotoxicity profiles (CC50 values), establishing a therapeutic window for potential clinical applications .
Q & A
Q. What are the key synthetic strategies for constructing the triazolo[1,5-a]pyrimidine core in this compound?
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Confirm regiochemistry of the triazolo-pyrimidine ring and stereochemistry of the (2E)-3-phenylprop-2-en-1-yl group. Key signals include aromatic protons (δ 7.2-8.1 ppm) and methyl groups (δ 2.1-2.5 ppm) .
- HRMS: Verify molecular formula (e.g., C₂₃H₂₃N₅ requires m/z 393.1956) .
- FTIR: Identify stretching vibrations for C=N (1650-1600 cm⁻¹) and C=C (1600-1450 cm⁻¹) .
Example Data from Analogous Compounds:
| Compound | Melting Point (°C) | 1H NMR Key Peaks (δ, ppm) | Yield | Reference |
|---|---|---|---|---|
| 5-(4-Chlorophenyl)... | 209.0–211.9 | 7.3 (d, Ar-H), 2.4 (s, CH₃) | 46% | |
| 5-(4-Hydroxyphenyl)... | 138.1–140.6 | 6.8 (d, Ar-H), 2.2 (s, CH₃) | 63% |
Q. What biological screening approaches are recommended for preliminary evaluation?
Methodological Answer: Prioritize in vitro assays to assess potential bioactivity:
- Antimicrobial: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms via fluorometric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar triazolo-pyrimidine derivatives?
Methodological Answer: Yield discrepancies often arise from:
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl) may reduce reactivity compared to -OH or -CH₃ .
- Catalyst Loading: Optimize Pd catalyst ratios (e.g., 5 mol% Pd(PPh₃)₄ vs. 10 mol%) to balance cost and efficiency .
- Reaction Time: Extend time for sterically hindered substrates (e.g., 24-48 hours vs. 12 hours) .
Case Study:
Q. What advanced computational methods support mechanistic studies of this compound’s bioactivity?
Methodological Answer: Combine molecular docking and MD simulations:
- Docking (AutoDock Vina): Predict binding affinity to targets (e.g., EGFR kinase, PDB: 1M17). Focus on hydrogen bonds with triazole N-atoms and hydrophobic interactions with methyl/phenyl groups .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can regioselectivity challenges during functionalization be addressed?
Methodological Answer:
Q. What strategies optimize reaction conditions for scale-up without compromising yield?
Methodological Answer:
- Solvent Screening: Replace DMF with eco-friendly alternatives (e.g., cyclopentyl methyl ether) to improve safety and facilitate purification .
- Flow Chemistry: Implement continuous-flow systems for Pd-catalyzed steps to enhance reproducibility and reduce catalyst loading .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for methyl groups in analogous compounds?
Methodological Answer: Discrepancies in methyl proton signals (δ 2.1-2.5 ppm) may arise from:
- Conformational Flexibility: Rotameric states in solution altering chemical environments.
- Crystal Packing Effects: Solid-state vs. solution-phase structures (validate via X-ray crystallography) .
Advanced Mechanistic Studies
Q. What isotopic labeling techniques elucidate metabolic pathways of this compound?
Methodological Answer:
- ¹⁴C-Labeling: Track metabolic fate in hepatocyte assays.
- Deuterium Exchange: Use D₂O in hydrolysis studies to identify labile protons (e.g., NH in triazole) .
Q. How does the (2E)-3-phenylprop-2-en-1-yl group influence electronic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
